![molecular formula C6H7BrN2O2 B2747374 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one CAS No. 1507028-61-6](/img/structure/B2747374.png)
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one, also known as BMDP, is a chemical compound that belongs to the class of pyrimidinones. It is a synthetic derivative of pyrimidine and has been extensively studied for its potential applications in medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is not fully understood. However, it has been suggested that 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one may act as a modulator of the gamma-aminobutyric acid (GABA) system, which is the major inhibitory neurotransmitter system in the central nervous system. 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one may enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in seizures and anxiety.
Biochemical and Physiological Effects:
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is its potential as a lead compound for the development of new drugs with anticonvulsant, anxiolytic, and neuroprotective properties. However, there are also some limitations to its use in lab experiments. 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a relatively new compound and its long-term safety and efficacy have not been fully established. In addition, 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one may have limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one. One area of interest is the development of new derivatives of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one with improved pharmacological properties. Another area of interest is the investigation of the potential role of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to establish the long-term safety and efficacy of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one in humans.
Métodos De Síntesis
The synthesis of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one involves the reaction of 5-bromo-2-chloromethyl-3,4-dihydropyrimidin-4-one with methanol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one as a white crystalline solid.
Aplicaciones Científicas De Investigación
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anxiolytic effects. 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one has also been shown to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-bromo-2-(methoxymethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-11-3-5-8-2-4(7)6(10)9-5/h2H,3H2,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHQVTDNTWVZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C(=O)N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.